MFCD18313415

Description

MFCD18313415 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and materials science research. For instance, compounds with similar MDL identifiers, such as MFCD11044885 (CAS 918538-05-3), are heterocyclic derivatives containing pyrolo-triazine or pyridine moieties . These compounds often exhibit applications in medicinal chemistry due to their bioactivity and synthetic versatility.

Properties

IUPAC Name |

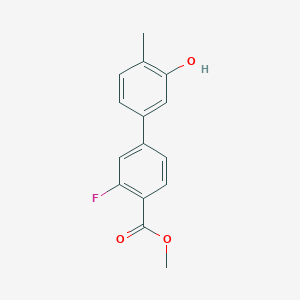

methyl 2-fluoro-4-(3-hydroxy-4-methylphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9-3-4-11(8-14(9)17)10-5-6-12(13(16)7-10)15(18)19-2/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQMQHFFVYOCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683984 | |

| Record name | Methyl 3-fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261895-17-3 | |

| Record name | Methyl 3-fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18313415 involves specific reaction conditions and reagents. One common method includes the use of hydrophilic material-modified iron oxide nanoparticles (Fe₃O₄) synthesized using the co-precipitation technique . This method ensures the stability of the nanoparticles in an aqueous phase system for an extended period.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis techniques that ensure high yield and purity. The co-precipitation technique is often scaled up for industrial applications, providing a stable and efficient production process.

Chemical Reactions Analysis

Types of Reactions: MFCD18313415 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal results.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxides, while reduction reactions can yield various reduced forms of the compound.

Scientific Research Applications

MFCD18313415 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions. In biology, it plays a role in cellular studies and drug delivery systems. In medicine, it is explored for its potential therapeutic effects. In industry, it is utilized in the production of advanced materials and nanotechnology applications .

Mechanism of Action

The mechanism of action of MFCD18313415 involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | CAS 918538-05-3 | CAS 1761-61-1 |

|---|---|---|---|

| Molecular Formula | C₆H₃Cl₂N₃ (inf.) | C₆H₃Cl₂N₃ | C₇H₅BrO₂ |

| Molecular Weight (g/mol) | ~188 | 188.01 | 201.02 |

| Log S (ESOL) | -2.47 | -2.63 | -2.47 |

| Bioavailability Score | 0.55 | 0.55 | 0.55 |

| Hazard Statements | H315, H319 | H315, H319, H335 | H302 |

Discussion

This compound occupies a unique niche among heterocyclic compounds. While CAS 918538-05-3 excels in antiviral applications due to its halogen-rich structure , this compound’s inferred triazine scaffold may offer broader enzyme inhibition capabilities. Conversely, CAS 1761-61-1 ’s benzoxazole core prioritizes material science applications, highlighting the role of functional group diversity in determining compound utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.